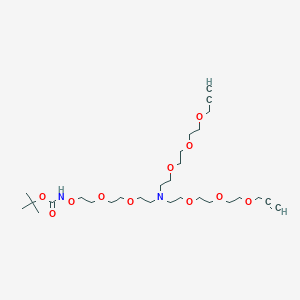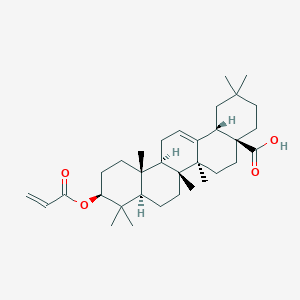
Oleanolic acid acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleanolic acid acrylate (OAA) is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A and a derivative of oleanolic acid. It acts as an agonist at the 5-HT1A receptor in mouse hippocampal homogenates in a [35S]GTPγS binding assay (EC50 = 0.79 µM). It is also a selective inhibitor of MAO-A over MAO-B (IC50s = 48.8 µM and >100 µM, respectively). In mice, OAA (10 mg/kg) reduces immobility in the forced swim test and increases the number of crossings and time spent at the center in the open field test, indicating anti-depressant-like and anxiolytic activities.
Oleanolic acid acrylate (OAA) is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A and a derivative of oleanolic acid. It is also a selective inhibitor of MAO-A with anti-depressant-like and anxiolytic activities.
Scientific Research Applications
Kidney Disease Treatment
OA and its analogues have shown promising therapeutic effects for kidney diseases . It has been found to have protective effects in kidney disease, with anti-inflammatory, immunomodulatory, anti-oxidative stress, autophagy-enhancing, and antifibrotic effects .
Treatment of Metabolic Disorders
OA has been found to improve insulin response, maintain beta cell function and survival, and prevent diabetic complications . It has potential therapeutic effects against dyslipidemia, diabetes, and metabolic syndrome .
Anti-Cancer Properties
In human bladder cancer cells, treatment with OA subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling . These pathways are crucial to cell growth, proliferation, and survival .
Anti-Inflammatory Properties
OA has been found to decrease pro-inflammatory mediators (TNF-α, IL-1β, IL-23, IL-17A, chemokine KC, and the growth factor IGF-1) both in serum and colonic tissue . This suggests its potential role in treating inflammatory diseases.
Antioxidant Properties
OA has been found to prevent lipid peroxidation and superoxide anion accumulation in intestinal tissue . It also induces the expression of the ROS scavenger Sestrin-3 , suggesting its role in combating oxidative stress.
Cardiovascular Disease Prevention
Apart from its beneficial role in preventing metabolic disorders, OA has also been found to be effective in preventing cardiovascular disease .
Mechanism of Action
Target of Action
Oleanolic acid acrylate, a derivative of oleanolic acid (OA), is known to interact with several targets in the body. The primary targets include various cellular signaling pathways and molecular mechanisms involved in inflammation, oxidative stress, and metabolic regulation .
Mode of Action
Oleanolic acid acrylate interacts with its targets to bring about a range of changes. It has been shown to inhibit the Wnt/β-catenin pathway and activate the Hippo/YAP pathway . It also inhibits the JAK2/STAT3 pathway and NF-κB/P65 pathway . These interactions lead to a variety of cellular responses, including the regulation of cell proliferation and apoptosis .
Biochemical Pathways
Oleanolic acid acrylate affects several biochemical pathways. It has been shown to inhibit the Wnt/β-catenin and JAK2/STAT3 pathways, which are involved in cell proliferation and survival . It also activates the Hippo/YAP pathway, which plays a role in organ size control and tumor suppression . Furthermore, it has been found to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and growth .
Pharmacokinetics
Studies on oleanolic acid, from which it is derived, suggest that it has low solubility, which can limit its bioavailability . Efforts have been made to enhance its biopharmaceutical properties, such as the development of derivatives and the use of delivery systems .
Result of Action
The action of oleanolic acid acrylate at the molecular and cellular level leads to a range of effects. It has been shown to induce apoptosis in hepatocellular carcinoma cells . It also has protective effects against various diseases, including diabetes, hepatitis, and different cancers . Moreover, it has been found to alleviate obesity-induced skeletal muscle atrophy .
Action Environment
The action, efficacy, and stability of oleanolic acid acrylate can be influenced by various environmental factors. For instance, its solubility and bioavailability can be affected by the properties of the solvent used . Additionally, its interaction with iron absorption has been suggested to influence the production of biofilms .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-prop-2-enoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h9-10,22-25H,1,11-20H2,2-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOUKQFSVNKQNN-FBXMHRQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=C)C)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleanolic acid acrylate | |
Q & A
Q1: How does oleanolic acid acrylate exert its antidepressant-like effect?
A1: While the provided abstract doesn't delve into the specific mechanism, the research title suggests that oleanolic acid acrylate elicits its antidepressant-like effect by interacting with the 5-HT1A receptor []. Further investigation into the study itself would be needed to understand the precise nature of this interaction (agonist, antagonist, etc.) and the downstream signaling pathways involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

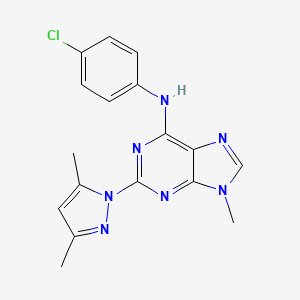

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

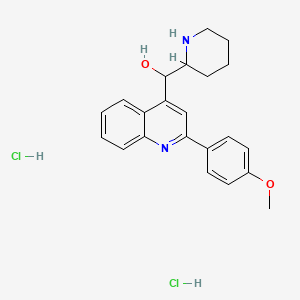
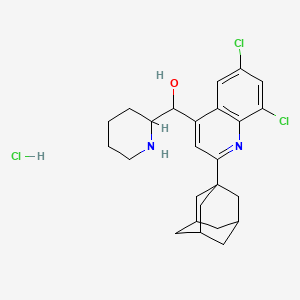
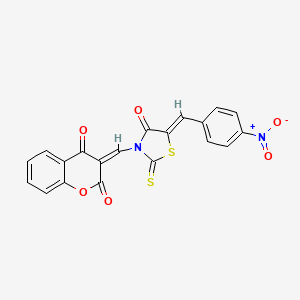
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)

